An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 2-(4-cyano-1H-pyrazol-1-yl)acetate
An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 2-(4-cyano-1H-pyrazol-1-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the physicochemical properties of ethyl 2-(4-cyano-1H-pyrazol-1-yl)acetate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a well-established pharmacophore found in numerous approved drugs, and its derivatives are continually explored for a wide range of therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial agents.[1][2][3] The introduction of a cyano group and an acetate moiety to the pyrazole ring creates a molecule with a unique electronic and steric profile, influencing its interactions with biological targets and its pharmacokinetic properties.
This document delves into the synthesis, analytical characterization, and key physicochemical parameters of ethyl 2-(4-cyano-1H-pyrazol-1-yl)acetate, offering both theoretical predictions and detailed experimental protocols for their validation.
Molecular Structure and Chemical Identity
Ethyl 2-(4-cyano-1H-pyrazol-1-yl)acetate is a substituted pyrazole with a molecular formula of C₈H₉N₃O₂ and a predicted molecular weight of 179.18 g/mol . The structure features a central pyrazole ring, substituted at the 1-position with an ethyl acetate group and at the 4-position with a nitrile (cyano) group.
Caption: Chemical structure of ethyl 2-(4-cyano-1H-pyrazol-1-yl)acetate.
Synthesis Pathway
The synthesis of ethyl 2-(4-cyano-1H-pyrazol-1-yl)acetate can be achieved through a two-step process, commencing with the formation of the 4-cyanopyrazole core, followed by N-alkylation. This approach is well-documented for the synthesis of various N-substituted pyrazoles.
Caption: Proposed synthesis workflow for ethyl 2-(4-cyano-1H-pyrazol-1-yl)acetate.
Step-by-Step Synthesis Protocol
Step 1: Synthesis of 4-Cyanopyrazole
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine malononitrile (1 equivalent) and triethyl orthoformate (1.1 equivalents).
-
Add a catalytic amount of acetic anhydride.
-
Heat the mixture to reflux and maintain for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Slowly add hydrazine hydrate (1 equivalent) to the mixture. An exothermic reaction may be observed.
-
Heat the mixture to reflux for an additional 1-2 hours.
-
Cool the reaction mixture and pour it into ice-cold water.
-
The resulting precipitate, 4-cyanopyrazole, is collected by filtration, washed with cold water, and dried under vacuum.
Step 2: Synthesis of Ethyl 2-(4-cyano-1H-pyrazol-1-yl)acetate
-
To a solution of 4-cyanopyrazole (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF), add potassium carbonate (K₂CO₃) (1.5 equivalents) as a base.
-
Stir the suspension at room temperature for 30 minutes.
-
Add ethyl bromoacetate (1.2 equivalents) dropwise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Upon completion, pour the reaction mixture into water and extract the product with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield pure ethyl 2-(4-cyano-1H-pyrazol-1-yl)acetate.
Physicochemical Properties
The physicochemical properties of a drug candidate are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile.[3] The following table summarizes the predicted and experimentally determined (where available for analogous compounds) physicochemical parameters for ethyl 2-(4-cyano-1H-pyrazol-1-yl)acetate.
| Property | Predicted/Estimated Value | Experimental Protocol Reference | Significance in Drug Discovery |
| Molecular Weight | 179.18 g/mol | N/A (Calculated) | Influences size-dependent diffusion and transport across biological membranes. |
| Melting Point | Solid at room temperature | [4][5][6][7] | Purity indicator and affects solubility and dissolution rate. |
| Boiling Point | > 200 °C (decomposes) | N/A | Not typically a critical parameter for solid oral dosage forms. |
| Aqueous Solubility | Moderately to sparingly soluble | [8][9][10][11][12] | Crucial for absorption from the gastrointestinal tract and formulation development. |
| pKa | ~ 1-2 (pyrazole N-H acidity) | [13][14][15][16] | Determines the ionization state at physiological pH, impacting solubility and permeability. |
| LogP (Octanol-Water Partition Coefficient) | 0.5 - 1.5 | [2][17] | A measure of lipophilicity, which affects membrane permeability and distribution. |
Analytical Characterization
A comprehensive analytical characterization is essential to confirm the structure and purity of the synthesized compound.
Spectroscopic Data
The following are the predicted spectroscopic data for ethyl 2-(4-cyano-1H-pyrazol-1-yl)acetate, based on the analysis of its constituent functional groups and data from structurally similar compounds.[14][18][19][20][21][22][23][24][25]
4.1.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, CDCl₃) δ (ppm):
-
8.0 - 7.8 (s, 1H, pyrazole-H5)
-
7.7 - 7.5 (s, 1H, pyrazole-H3)
-
5.0 - 4.8 (s, 2H, -CH₂-)
-
4.3 - 4.1 (q, J = 7.1 Hz, 2H, -OCH₂CH₃)
-
1.4 - 1.2 (t, J = 7.1 Hz, 3H, -OCH₂CH₃)
-
4.1.2. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹³C NMR (101 MHz, CDCl₃) δ (ppm):
-
167.0 - 165.0 (C=O, ester)
-
142.0 - 140.0 (C5, pyrazole)
-
135.0 - 133.0 (C3, pyrazole)
-
115.0 - 113.0 (CN, nitrile)
-
100.0 - 98.0 (C4, pyrazole)
-
63.0 - 61.0 (-OCH₂CH₃)
-
52.0 - 50.0 (-CH₂-)
-
14.5 - 13.5 (-OCH₂CH₃)
-
4.1.3. Infrared (IR) Spectroscopy
-
IR (KBr, cm⁻¹):
-
~2230 (C≡N stretch, strong and sharp)
-
~1750 (C=O stretch, ester, strong)
-
~1550-1450 (C=N and C=C stretch, pyrazole ring)
-
~1200 (C-O stretch, ester)
-
4.1.4. Mass Spectrometry (MS)
-
MS (EI, 70 eV) m/z (%):
-
179 (M⁺)
-
134 ([M - OCH₂CH₃]⁺)
-
106 ([M - COOCH₂CH₃]⁺)
-
93 ([4-cyanopyrazole]⁺)
-
Caption: A general workflow for the synthesis and analytical characterization of organic compounds.
Experimental Protocols for Physicochemical Characterization
The following are detailed, step-by-step methodologies for the experimental determination of key physicochemical properties.
Melting Point Determination
-
Sample Preparation: Ensure the sample is dry and finely powdered.
-
Capillary Loading: Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.[4][18]
-
Measurement: Place the capillary tube in a calibrated melting point apparatus.
-
Heating: Heat rapidly to about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.
-
Observation: Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.[5][6][7]
Aqueous Solubility Determination
-
Sample Preparation: Accurately weigh a small amount of the compound (e.g., 1-5 mg) into a clear glass vial.
-
Solvent Addition: Add a known volume of purified water (e.g., 1 mL) to the vial.
-
Equilibration: Seal the vial and shake or stir the mixture at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the suspension to separate the undissolved solid.
-
Quantification: Carefully withdraw a known volume of the supernatant, dilute it with a suitable solvent if necessary, and determine the concentration of the dissolved compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection.[8][9][10][11][12]
pKa Determination (UV-Vis Spectrophotometry)
-
Stock Solution: Prepare a stock solution of the compound in a suitable organic solvent (e.g., methanol or DMSO).
-
Buffer Solutions: Prepare a series of buffer solutions with known pH values spanning the expected pKa range.
-
Sample Preparation: Add a small, constant aliquot of the stock solution to each buffer solution to achieve a final concentration suitable for UV-Vis analysis.
-
UV-Vis Measurement: Record the UV-Vis spectrum of each solution over a relevant wavelength range.
-
Data Analysis: Plot the absorbance at a specific wavelength (where the absorbance changes significantly with pH) against the pH. The pKa is the pH at the inflection point of the resulting sigmoidal curve.[13][14][15]
LogP Determination (Shake-Flask Method)
-
Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together and allowing the phases to separate.
-
Sample Preparation: Prepare a stock solution of the compound in the pre-saturated n-octanol.
-
Partitioning: Add a known volume of the octanol stock solution to a known volume of the pre-saturated water in a separatory funnel.
-
Equilibration: Shake the funnel for a set period to allow for partitioning of the compound between the two phases.
-
Phase Separation: Allow the layers to separate completely.
-
Quantification: Determine the concentration of the compound in both the n-octanol and the aqueous phases using a suitable analytical method (e.g., HPLC-UV).
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[2][17]
Potential Applications in Drug Discovery
The unique combination of a pyrazole core, a cyano group, and an ethyl acetate moiety in ethyl 2-(4-cyano-1H-pyrazol-1-yl)acetate makes it an attractive scaffold for further chemical modification and biological evaluation. The pyrazole ring is a known bioisostere for various functional groups and can participate in hydrogen bonding and other non-covalent interactions with biological targets.[1][2] The cyano group can act as a hydrogen bond acceptor and may also be involved in covalent interactions with certain enzyme active sites. The ethyl acetate group provides a handle for further derivatization, such as hydrolysis to the corresponding carboxylic acid or amidation to generate a library of related compounds for structure-activity relationship (SAR) studies.
Given the diverse biological activities of pyrazole derivatives, this compound could be a starting point for the development of novel therapeutics in areas such as:
-
Oncology: Many kinase inhibitors incorporate a pyrazole scaffold.[3]
-
Inflammation: Pyrazole-containing compounds have shown potent anti-inflammatory effects.[1]
-
Infectious Diseases: The pyrazole nucleus is present in various antimicrobial and antiviral agents.[2]
Conclusion
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